molecular formula C17H18N4OS B4915465 N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B4915465
M. Wt: 326.4 g/mol
InChI Key: DZFDSUCSISKGBN-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a thiophene ring substituted with a cyano group, a phenylpiperazine moiety, and an acetamide linkage. Compounds of this nature are often explored for their potential pharmacological properties, including their use as intermediates in drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring is synthesized and functionalized with a cyano group.

    Formation of the Phenylpiperazine Moiety: The phenylpiperazine is synthesized separately, often through the reaction of phenylhydrazine with an appropriate piperazine derivative.

    Coupling Reaction: The thiophene and phenylpiperazine moieties are coupled through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanothiophen-3-yl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide

Uniqueness

N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the cyano group and the phenylpiperazine moiety can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-12-14-6-11-23-17(14)19-16(22)13-20-7-9-21(10-8-20)15-4-2-1-3-5-15/h1-6,11H,7-10,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFDSUCSISKGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CS2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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